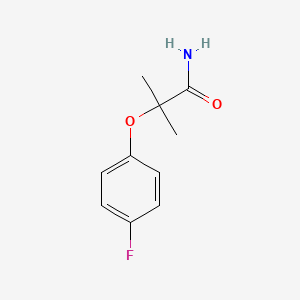

2-(4-Fluorophenoxy)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenoxy)-2-methylpropanamide, or 4-FMP, is an important organic compound used in many scientific research applications. It is a derivative of the amide group and is used in a variety of chemical reactions. 4-FMP is an important building block in organic synthesis, as it can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, dyes, and other materials. 4-FMP is used in a variety of scientific research applications, including drug discovery and development, chemical synthesis, and biochemistry.

Applications De Recherche Scientifique

4-FMP has a wide range of applications in scientific research. It is used in drug discovery and development, as it can be used to synthesize a variety of different compounds. It is also used in chemical synthesis, as it can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-FMP is used in biochemistry, as it can be used to study the structure and function of proteins and enzymes.

Mécanisme D'action

Target of Action

The primary target of 2-(4-Fluorophenoxy)-2-methylpropanamide is the Dopamine transporter (DAT) . This protein is a member of the solute carrier family and plays a crucial role in the termination of the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

This would result in an increase in the concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation .

Biochemical Pathways

The inhibition of the dopamine transporter affects the dopaminergic neurotransmission pathway . This can have downstream effects on various physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Result of Action

The result of the action of this compound is likely to be an alteration in dopamine-mediated physiological processes. This could potentially lead to changes in motor control, reward, reinforcement, and the regulation of prolactin secretion .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 4-FMP in lab experiments is its ability to be used in a variety of different reactions. It can be used in drug discovery and development, chemical synthesis, and biochemistry. In addition, 4-FMP is relatively easy to synthesize and can be used in a variety of solvents. However, 4-FMP can be toxic and should be handled with care.

Orientations Futures

Could include the development of new drugs or other compounds based on 4-FMP, as well as further research into the biochemical and physiological effects of 4-FMP.

Méthodes De Synthèse

4-FMP is synthesized by a process known as condensation polymerization. In this process, an amide group is formed from two molecules of an acid and an amine. The amide is then reacted with a fluorinated phenol to form 4-FMP. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF). The reaction is usually carried out at room temperature and can be completed in a few hours.

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNIZZIKBKKYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)